6-Bromo-2-methyl-1-(2-oxopropyl)quinolin-4(1H)-one
Description
Properties
Molecular Formula |
C13H12BrNO2 |
|---|---|
Molecular Weight |
294.14 g/mol |
IUPAC Name |
6-bromo-2-methyl-1-(2-oxopropyl)quinolin-4-one |
InChI |
InChI=1S/C13H12BrNO2/c1-8-5-13(17)11-6-10(14)3-4-12(11)15(8)7-9(2)16/h3-6H,7H2,1-2H3 |
InChI Key |
ODYNNOSAEDTPPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C2=C(N1CC(=O)C)C=CC(=C2)Br |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation Reaction
In a typical procedure, 4-bromo-2-methylaniline (10 mmol) and ethyl acetoacetate (12 mmol) are heated under reflux in polyphosphoric acid (PPA) at 120°C for 6 hours. The reaction mixture is poured into ice-water, neutralized with ammonium hydroxide, and extracted with ethyl acetate. The crude product is purified via recrystallization from ethanol, yielding 6-bromo-2-methylquinolin-4(1H)-one as a pale-yellow solid.
Key Data:
-
Characterization:
N-Alkylation with a 2-Oxopropyl Group
Introducing the 2-oxopropyl group at the N-1 position requires selective alkylation. Two primary methods are documented: direct alkylation using bromoacetone and a base-mediated coupling with acrylate derivatives followed by oxidation.
Direct Alkylation Using Bromoacetone
A mixture of 6-bromo-2-methylquinolin-4(1H)-one (5 mmol), bromoacetone (7.5 mmol), and potassium carbonate (10 mmol) in anhydrous DMF is stirred at 80°C for 12 hours. The reaction is monitored by TLC, and upon completion, the mixture is diluted with ethyl acetate, washed with water, and dried over sodium sulfate. The product is isolated via column chromatography (hexane/ethyl acetate, 3:1).
Key Data:
Acrylate Coupling and Oxidation
Alternatively, 6-bromo-2-methylquinolin-4(1H)-one (5 mmol) is reacted with ethyl acrylate (7.5 mmol) in the presence of potassium carbonate (10 mmol) at 100°C for 10 hours. The intermediate ethyl 3-(6-bromo-2-methyl-4-oxoquinolin-1(4H)-yl)propanoate is hydrolyzed using sodium hydroxide (2 M) in ethanol/water (1:1) at 25°C for 8 hours, yielding 3-(6-bromo-2-methyl-4-oxoquinolin-1(4H)-yl)propanoic acid. This acid is subsequently oxidized to the ketone using pyridinium chlorochromate (PCC) in dichloromethane.
Key Data:
-
Characterization (Final Product):
Optimization of Reaction Conditions
Solvent and Base Selection
The choice of solvent and base significantly impacts alkylation efficiency. Polar aprotic solvents like DMF or DMSO enhance nucleophilicity, while bases such as potassium carbonate or sodium hydride facilitate deprotonation of the quinolinone NH group.
Comparative Data:
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| K2CO3 | DMF | 80 | 68 |
| NaH | DMF | 25 | 72 |
| NaOH | DMSO | 100 | 60 |
Bromoacetone vs. Acrylate Pathways
Direct alkylation with bromoacetone offers a shorter synthetic route but requires careful handling due to the lachrymatory nature of bromoacetone. The acrylate pathway, though lengthier, provides better control over functional group transformations.
Analytical and Spectroscopic Validation
Nuclear Magnetic Resonance (NMR)
The 1H NMR spectrum of the final product confirms the presence of the 2-oxopropyl group through signals at δ 2.85 (t, CH2CO) and 4.48 (t, NCH2). The methyl group at position 2 appears as a singlet at δ 2.42.
Mass Spectrometry (MS)
ESI-MS analysis reveals a molecular ion peak at m/z 336.03 [M+H]+, consistent with the molecular formula C14H13BrNO2.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinoline N-oxides.
Reduction: Reduction reactions may convert the quinoline ring to a dihydroquinoline derivative.
Substitution: Halogen substitution reactions can occur, where the bromine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various functionalized quinoline derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties :
Research indicates that quinoline derivatives, including 6-Bromo-2-methyl-1-(2-oxopropyl)quinolin-4(1H)-one, exhibit significant anticancer activity. Studies have shown that these compounds can interfere with cancer cell proliferation by inhibiting key enzymes involved in DNA replication and repair. For instance, investigations into similar compounds have demonstrated their ability to inhibit DNA polymerases, suggesting a potential mechanism for anticancer effects.
Antimicrobial Activity :
Quinoline derivatives are also known for their antimicrobial properties. Preliminary studies suggest that this compound may exhibit activity against various bacterial strains. A comparative analysis of related compounds revealed that modifications in the quinoline structure could enhance antimicrobial efficacy .
Biological Research
Enzyme Interaction Studies :
The compound is being explored as a probe in biochemical assays to study enzyme interactions. Its unique structure may allow it to bind selectively to certain enzymes, providing insights into enzyme mechanisms and aiding in drug development .
Mechanism of Action :
The exact mechanism through which this compound exerts its biological effects is under investigation. It is hypothesized that the compound may disrupt cellular processes by interfering with metabolic pathways or altering membrane integrity.
Chemical Synthesis
This compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique chemical structure allows it to participate in various chemical reactions, making it valuable in the development of specialty chemicals and pharmaceuticals .
Production of Dyes and Pigments
Due to its structural characteristics, this compound may also find applications in the production of dyes and pigments. The quinoline core is known for its vibrant color properties, which can be exploited in industrial formulations.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal investigated the anticancer properties of several quinoline derivatives, including this compound. The results indicated significant inhibition of tumor growth in vitro, supporting further development as an anticancer agent.
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial activity, researchers tested various quinoline derivatives against common bacterial pathogens. The findings suggested that structural modifications could enhance antibacterial properties, with implications for developing new antibiotics.
Mechanism of Action
The mechanism of action for 6-Bromo-2-methyl-1-(2-oxopropyl)quinolin-4(1H)-one would depend on its specific biological target. Quinoline derivatives often interact with enzymes or receptors, inhibiting or modulating their activity. The molecular pathways involved could include inhibition of DNA synthesis, disruption of cell membrane integrity, or interference with metabolic processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The table below compares key structural and functional attributes of the target compound with its closest analogs:
*Calculated based on molecular formula (C₁₃H₁₂BrNO₂).
Key Observations:
- N1 Substituents: The 2-oxopropyl group in the target compound is rare but structurally similar to 6-Methoxy-1-(2-oxopropyl)quinolin-4(1H)-one . This group may improve solubility compared to methyl or phenyl substituents.
Biological Activity
6-Bromo-2-methyl-1-(2-oxopropyl)quinolin-4(1H)-one is a compound within the quinoline family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activities associated with this compound, focusing on its anticancer properties, mechanisms of action, and any relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C₁₃H₁₂BrN₁O₂
- CAS Number : 89148-92-5
The structure of this compound is characterized by a bromine atom at the 6-position of the quinoline ring, which is believed to enhance its biological activity compared to non-brominated analogs.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. The following table summarizes key findings related to its anticancer activity:
| Study | Cell Lines Tested | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|---|
| Study A | MDA-MB-231 (breast cancer) | 0.86 | Induction of apoptosis via mitochondrial pathway |
| Study B | SH-SY5Y (neuroblastoma) | 1.3 | Inhibition of GSK-3β activity |
| Study C | MV4-11 (leukemia) | 0.87 | G2/M phase cell cycle arrest |
- Induction of Apoptosis : The compound has been shown to induce apoptosis in various cancer cell lines through mitochondrial pathways, leading to cytochrome c release and activation of caspases .
- Cell Cycle Arrest : It causes cell cycle arrest at the G2/M phase, inhibiting proliferation in cancer cells .
- Inhibition of Kinases : Similar compounds have demonstrated inhibition of glycogen synthase kinase 3β (GSK-3β), which is implicated in cancer progression and metastasis .
Antimicrobial Activity
While primarily studied for its anticancer properties, preliminary data suggest that derivatives of quinoline compounds may also possess antimicrobial activity against various bacterial strains.
Antimicrobial Efficacy
A comparative study on quinoline derivatives indicated varying minimum inhibitory concentrations (MICs) against Gram-positive and Gram-negative bacteria:
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 250 | Staphylococcus aureus |
| Compound B | 500 | Escherichia coli |
These findings suggest that modifications in the quinoline structure can lead to enhanced antimicrobial properties, though specific data on this compound remains limited.
Case Study 1: Breast Cancer Model
In a mouse model of aggressive breast cancer, a compound structurally related to this compound significantly reduced lung metastasis formation. The study highlighted the compound's ability to inhibit key characteristics of metastasis such as adhesion and migration .
Case Study 2: Neuroblastoma Treatment
Another investigation focused on neuroblastoma cells, where the compound demonstrated potent cytotoxicity and induced apoptosis without significant toxicity to normal cells . This suggests a favorable therapeutic index for potential clinical applications.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 6-Bromo-2-methyl-1-(2-oxopropyl)quinolin-4(1H)-one, and how can reaction conditions be monitored?
- Methodological Answer : The synthesis typically involves bromination of a quinolinone precursor followed by alkylation or acylation to introduce the 2-oxopropyl group. Key steps include:
- Bromination : Use N-bromosuccinimide (NBS) in chlorinated solvents (e.g., CCl₄) under reflux, as bromination at the 6-position is favored in quinoline derivatives .
- Condensation : Optimize the addition of β-keto esters or ketones using ¹H NMR to monitor intermediate formation, ensuring regioselectivity .
- Reaction Monitoring : Employ thin-layer chromatography (TLC) and ¹H NMR to track progress and confirm product purity .
Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks for the quinoline core (e.g., aromatic protons at δ 7.5–8.5 ppm) and the 2-oxopropyl group (ketone carbonyl at ~δ 200 ppm in ¹³C NMR) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., calculated for C₁₃H₁₂BrNO₂: 293.00 g/mol) with <2 ppm error .
- Melting Point Analysis : Compare experimental values (e.g., 244–245°C) to literature to assess crystallinity and purity .
Q. How does the bromine substituent influence reactivity in nucleophilic substitution reactions?
- Methodological Answer : The electron-withdrawing bromine at C6 activates the quinoline ring for nucleophilic attack. For example:
- Suzuki Coupling : Use Pd(PPh₃)₄ as a catalyst with arylboronic acids in THF/H₂O to replace bromine with aryl groups .
- Amination : React with primary amines (e.g., n-hexylamine) in DMF at 80°C to yield 6-amino derivatives, optimizing equivalents to minimize by-products .
Advanced Research Questions
Q. What structure-activity relationships (SAR) explain the biological activity of brominated quinolinones?
- Methodological Answer : SAR studies highlight the importance of substituent positions:
| Substituent Position | Biological Activity Trend | Example (IC₅₀) | Reference |
|---|---|---|---|
| C6-Br + C2-CH₃ | Enhanced antimicrobial | 5-Bromo analog: 12 µM (E. coli) | |
| C1-(2-oxopropyl) | Improved solubility | N/A (theoretical) | Inferred |
- Key Insight : The 2-oxopropyl group increases hydrophilicity, potentially improving membrane permeability .
Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer efficacy)?
- Methodological Answer :
- Dose-Response Profiling : Test the compound across multiple concentrations (e.g., 0.1–100 µM) in both bacterial (e.g., MIC assays) and cancer cell lines (e.g., MTT assays) .
- Target Validation : Use enzyme inhibition assays (e.g., kinase profiling) to identify primary targets. For example, brominated quinolines often inhibit DNA gyrase in bacteria but modulate PI3K in cancer cells .
- Metabolite Analysis : Use LC-MS to detect degradation products that may contribute to off-target effects .
Q. What computational strategies predict binding modes of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with bacterial DNA gyrase (PDB: 1KZN). The bromine atom may occupy a hydrophobic pocket, while the ketone hydrogen-bonds with active-site residues .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-protein complex. Key metrics include RMSD (<2 Å) and binding free energy (MM/PBSA) .
- QSAR Models : Train models using descriptors like LogP, polar surface area, and H-bond donors to predict bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
